![molecular formula C17H15N3O4S2 B12490413 2'-(2-{[(Benzyloxy)carbonyl]amino}ethyl)-2,4'-bi-1,3-thiazole-4-carboxylic acid](/img/structure/B12490413.png)
2'-(2-{[(Benzyloxy)carbonyl]amino}ethyl)-2,4'-bi-1,3-thiazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(2-{[(Benzyloxy)carbonyl]amino}ethyl)-1,3-thiazol-4-yl]-1,3-thiazole-4-carboxylic acid is an organic compound with a complex structure that includes two thiazole rings and a benzyloxycarbonyl-protected amino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-{[(Benzyloxy)carbonyl]amino}ethyl)-1,3-thiazol-4-yl]-1,3-thiazole-4-carboxylic acid typically involves multiple steps. One common method includes the following steps:
Formation of the Thiazole Rings: The thiazole rings can be synthesized through a cyclization reaction involving a suitable precursor such as a thioamide and an α-haloketone.
Introduction of the Benzyloxycarbonyl Group: The benzyloxycarbonyl (Cbz) group is introduced to protect the amino group. This is typically done using benzyl chloroformate in the presence of a base such as sodium carbonate.
Coupling of the Thiazole Rings: The two thiazole rings are coupled through a suitable linker, often involving a condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-[2-(2-{[(Benzyloxy)carbonyl]amino}ethyl)-1,3-thiazol-4-yl]-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Oxidized derivatives of the thiazole rings.
Reduction: Reduced forms of the thiazole rings and the benzyloxycarbonyl group.
Substitution: Substituted thiazole derivatives.
Aplicaciones Científicas De Investigación
2-[2-(2-{[(Benzyloxy)carbonyl]amino}ethyl)-1,3-thiazol-4-yl]-1,3-thiazole-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-[2-(2-{[(Benzyloxy)carbonyl]amino}ethyl)-1,3-thiazol-4-yl]-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl-protected amino group can be deprotected under suitable conditions, allowing the compound to interact with enzymes or receptors. The thiazole rings may also play a role in binding to biological targets, influencing the compound’s activity.
Comparación Con Compuestos Similares
Similar Compounds
2-(Benzyloxycarbonylamino)ethylboronic acid: Similar in having a benzyloxycarbonyl-protected amino group.
2-(2-(Benzyloxy)ethoxy)acetic acid: Contains a benzyloxy group and an ethoxy linker.
Uniqueness
2-[2-(2-{[(Benzyloxy)carbonyl]amino}ethyl)-1,3-thiazol-4-yl]-1,3-thiazole-4-carboxylic acid is unique due to its dual thiazole rings and the specific arrangement of functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C17H15N3O4S2 |
|---|---|
Peso molecular |
389.5 g/mol |
Nombre IUPAC |
2-[2-[2-(phenylmethoxycarbonylamino)ethyl]-1,3-thiazol-4-yl]-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C17H15N3O4S2/c21-16(22)13-10-26-15(20-13)12-9-25-14(19-12)6-7-18-17(23)24-8-11-4-2-1-3-5-11/h1-5,9-10H,6-8H2,(H,18,23)(H,21,22) |
Clave InChI |
HUJZXIYAOYTYOA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC(=O)NCCC2=NC(=CS2)C3=NC(=CS3)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]acetonitrile](/img/structure/B12490335.png)
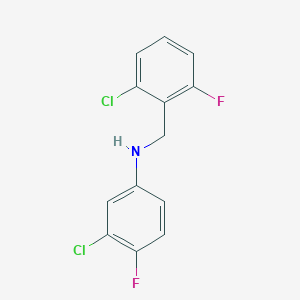
![Methyl {[4-(4-bromophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B12490342.png)
![1-[2-(2,3-dihydro-1H-inden-5-ylamino)-2-oxoethyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12490344.png)
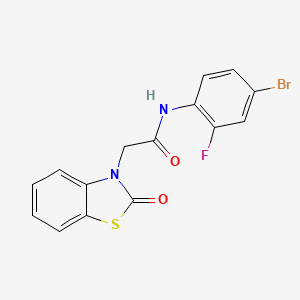
![N-[2-(4-fluorophenyl)ethyl]-6-nitro-1,2-benzothiazol-3-amine 1,1-dioxide](/img/structure/B12490358.png)
![N-[(2-benzyl-5-phenyl-2H-1,2,3-triazol-4-yl)methyl]cyclopropanamine](/img/structure/B12490359.png)
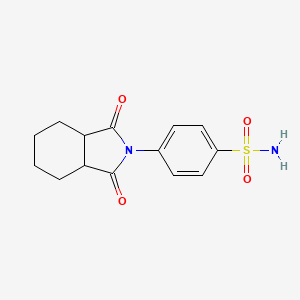
![Propyl 5-{[(2,4-dichlorophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12490366.png)
![[1-(4-bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl][4-(3-chlorophenyl)piperazin-1-yl]methanone](/img/structure/B12490376.png)
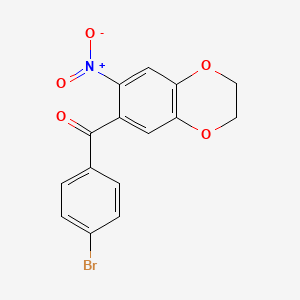
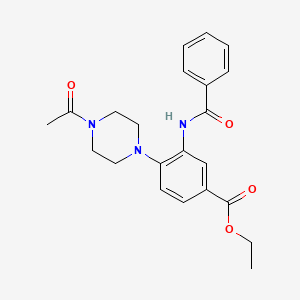
![N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-2-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide](/img/structure/B12490392.png)
![4-(propan-2-yloxy)-N-[(3-{1,1,2,2-tetrafluoro-2-[1,1,2,2,3,3-hexafluoro-3-(trifluoromethoxy)propoxy]ethyl}phenyl)carbamothioyl]benzamide](/img/structure/B12490405.png)
